2-(2-methylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(2-METHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of phenyl, thiophene, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 2-methylphenol with 4-methylphenylamine to form an intermediate, which is then reacted with thiophene-2-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-METHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)thiophene
- 2-Methoxyphenyl isocyanate
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
Uniqueness
Compared to similar compounds, 2-(2-METHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of phenyl, thiophene, and acetamide groups.
Properties
Molecular Formula |
C21H21NO2S |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21NO2S/c1-16-9-11-18(12-10-16)22(14-19-7-5-13-25-19)21(23)15-24-20-8-4-3-6-17(20)2/h3-13H,14-15H2,1-2H3 |
InChI Key |
SLAKMCWUPVCISH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
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